REACTION_CXSMILES
|
[C:1]([O:6][CH2:7][CH:8]=[O:9])(=[O:5])[CH2:2][CH2:3][CH3:4].CC1(C)C2(CS(O)(=O)=O)C(CC1CC2)=O.[SH:25][CH2:26][C:27](O)=[O:28]>C(Cl)Cl>[C:1]([O:6][CH2:7][CH:8]1[S:25][CH2:26][C:27](=[O:28])[O:9]1)(=[O:5])[CH2:2][CH2:3][CH3:4]
|
Name
|
|
Quantity
|
2.08 mL
|
Type
|
reactant
|
Smiles
|
SCC(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
successively washed with: concentrated NaHCO3 (3×30 ml) and brine (2×30 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(CCC)(=O)OCC1OC(CS1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.4 mmol | |
AMOUNT: MASS | 0.9 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 44% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |